molecular formula C15H24O B8466894 1-(2-Ethyl-3,6,6-trimethylcyclohex-2-en-1-yl)but-3-en-1-one CAS No. 58535-05-0

1-(2-Ethyl-3,6,6-trimethylcyclohex-2-en-1-yl)but-3-en-1-one

Cat. No. B8466894
CAS RN: 58535-05-0
M. Wt: 220.35 g/mol
InChI Key: BCGXLFNDGANZBG-UHFFFAOYSA-N
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Description

1-(2-Ethyl-3,6,6-trimethylcyclohex-2-en-1-yl)but-3-en-1-one is a useful research compound. Its molecular formula is C15H24O and its molecular weight is 220.35 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(2-Ethyl-3,6,6-trimethylcyclohex-2-en-1-yl)but-3-en-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-Ethyl-3,6,6-trimethylcyclohex-2-en-1-yl)but-3-en-1-one including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

58535-05-0

Molecular Formula

C15H24O

Molecular Weight

220.35 g/mol

IUPAC Name

1-(2-ethyl-3,6,6-trimethylcyclohex-2-en-1-yl)but-3-en-1-one

InChI

InChI=1S/C15H24O/c1-6-8-13(16)14-12(7-2)11(3)9-10-15(14,4)5/h6,14H,1,7-10H2,2-5H3

InChI Key

BCGXLFNDGANZBG-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(CCC(C1C(=O)CC=C)(C)C)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

A few crystals of diphenyl are added to a suspension, cooled to 5°-10° C and held under a nitrogen atmosphere, of 2.4 g (0.35 g-atoms) of finely cut lithium wire in 40 ml of absolute tetrahydrofuran. 2 ml of a solution of 9.4 g (70 mmol) of allyl phenyl ether in 10 ml of absolute ether are then added. After a greenish coloration sets in, the rest of the solution is added dropwise at -15° C. After completion of the addition, the mixture is stirred for 30 minutes at 0° C. The resulting allyl lithium solution is decanted off from excess lithium and transferred to a dropping funnel. This solution is added dropwise to a solution, cooled to -60° C and maintained under nitrogen, of 4.48 g (20 mmol) of 2-ethyl-3,6,6-trimethyl-2-cyclohexene-1-carboxylic acid ethyl ester in 40 ml of absolute ether. After completion of the addition, the mixture is left to warm to room temperature, poured on to ice-water and extracted with three portions of hexane. The combined hexane extracts are washed neutral with three portions of water, dried over sodium sulphate and evaporated. By fractional distillation of the residue there are obtained 3.75 g (85%) of 2-ethyl-3,6,6-trimethyl-1-[but-3-enoyl]-2-cyclohexene; boiling point 57°-58° C/0.04 mm Hg; nD 20 = 1.4865.
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solution
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9.4 g
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10 mL
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4.48 g
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40 mL
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40 mL
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